
G-5555
Übersicht
Beschreibung
G-5555 ist ein potenter Inhibitor der p21-aktivierten Kinase 1 (PAK1) mit hoher Affinität zu PAK1 und PAK2.
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktion unter bestimmten Bedingungen. Der Syntheseweg beinhaltet typischerweise die Verwendung verschiedener Reagenzien und Katalysatoren, um die gewünschte chemische Struktur zu erreichen. Industrielle Produktionsmethoden für this compound sind so konzipiert, dass eine hohe Reinheit und Ausbeute erzielt wird, wobei häufig fortschrittliche Techniken wie Chromatographie und Kristallisation zum Einsatz kommen .
Wissenschaftliche Forschungsanwendungen
G-5555 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Funktion von PAK1 und verwandten Kinasen zu untersuchen.
Biologie: Wird in zellbasierten Assays eingesetzt, um die Rolle von PAK1 bei verschiedenen zellulären Prozessen zu untersuchen.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen in der Krebstherapie untersucht, insbesondere bei der Hemmung des Tumorwachstums und der -progression.
Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt, die auf PAK1 und verwandte Signalwege abzielen .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Aktivität von PAK1 und PAK2 durch einen ATP-kompetitiven Mechanismus hemmt. Diese Hemmung stört wichtige Signalwege, die an Zellproliferation, -überleben und -migration beteiligt sind. Zu den molekularen Zielstrukturen von this compound gehören PAK1, PAK2 und PAK3, und seine Wirkung führt zur Modulation von nachgeschalteten Effektoren wie der Mitogen-aktivierten Proteinkinase 1 (MEK1) .
Wirkmechanismus
Target of Action
G-5555, also known as 8-(((2r,5r)-5-amino-1,3-dioxan-2-yl)methyl)-6-(2-chloro-4-(6-methylpyridin-2-yl)phenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one, primarily targets the p21-activated kinases (PAKs), specifically PAK1, PAK2, and PAK3 . These kinases play significant roles in cellular processes such as cell growth, survival, and motility .
Mode of Action
This compound acts as an ATP-competitive inhibitor . It binds to the ATP-binding site of PAKs, preventing ATP from binding and thus inhibiting the kinase activity of PAKs . This results in the disruption of downstream signaling pathways regulated by these kinases .
Biochemical Pathways
The inhibition of PAKs by this compound affects several biochemical pathways. PAKs are involved in the regulation of MAPK and PI3K signaling pathways, which play crucial roles in cell proliferation, survival, and migration . By inhibiting PAKs, this compound disrupts these pathways, potentially leading to reduced cell proliferation and increased apoptosis .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. It has been reported to have low blood clearance and an acceptable half-life . It also demonstrates good oral exposure and high oral bioavailability , making it suitable for in vivo studies .
Result of Action
The inhibition of PAKs by this compound leads to a reduction in cell viability, cell cycle progression, and cell migration and invasion . It has been shown to have greater potency in reducing cell viability compared to other PAK inhibitors . In addition, this compound has been reported to induce apoptosis in cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy and stability might be affected by the pH of the environment, as changes in pH can impact the compound’s ionization state and thus its ability to interact with its targets . Additionally, the presence of other molecules in the environment, such as proteins or lipids, could potentially interact with this compound and affect its action .
Biochemische Analyse
Biochemical Properties
G-5555 plays a crucial role in biochemical reactions by inhibiting the activity of Group I PAK enzymes. These enzymes are serine/threonine-protein kinases involved in various cellular processes, including cytoskeletal reorganization, cell motility, and survival . This compound interacts with PAK1, PAK2, and PAK3 by binding to their ATP-binding sites, thereby preventing the phosphorylation of downstream substrates . This inhibition disrupts the signaling pathways mediated by these kinases, leading to altered cellular functions.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. By inhibiting Group I PAK enzymes, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PAK1 by this compound leads to reduced phosphorylation of MEK1 at Ser298, which is a critical step in the MAPK/ERK signaling pathway . This disruption can result in altered cell proliferation, migration, and survival, highlighting the potential therapeutic applications of this compound in cancer treatment.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with Group I PAK enzymes. This compound binds to the ATP-binding sites of PAK1, PAK2, and PAK3, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream substrates, such as MEK1, and disrupts the associated signaling pathways . Additionally, this compound has been shown to reduce the activity of other kinases with IC50 values near that for PAK1, indicating its potential off-target effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions and retains its inhibitory activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound exhibits dose-dependent inhibition of Group I PAK enzymes, with higher doses leading to more pronounced effects . At high doses, this compound can also induce toxic or adverse effects, such as cardiovascular toxicity . Therefore, careful consideration of dosage is essential to maximize the therapeutic benefits of this compound while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound is metabolized primarily through hepatic pathways, with enzymes such as cytochrome P450 playing a significant role in its biotransformation . Additionally, this compound can affect metabolic flux and metabolite levels, further influencing its overall pharmacokinetic and pharmacodynamic properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with transporters that facilitate its uptake and distribution across cellular membranes . These interactions influence the localization and accumulation of this compound within specific tissues, affecting its overall efficacy and safety profile.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on Group I PAK enzymes . Targeting signals and post-translational modifications play a role in directing this compound to these subcellular locations, ensuring its precise action within the cellular environment.
Vorbereitungsmethoden
The synthesis of G-5555 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically involves the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods for this compound are designed to ensure high purity and yield, often involving advanced techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
G-5555 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die chemische Struktur von this compound zu modifizieren und zu verschiedenen Derivaten zu führen.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden. Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Katalysatoren. .
Vergleich Mit ähnlichen Verbindungen
G-5555 ist einzigartig in seiner hohen Selektivität und Potenz für PAK1 und PAK2 im Vergleich zu anderen ähnlichen Verbindungen. Zu den ähnlichen Verbindungen gehören:
FRAX-1036: Ein weiterer PAK-Inhibitor mit unterschiedlichen Selektivitäts- und Potenzprofilen.
Allosterischer Inhibitor von Novartis: Zielt auf PAK1 durch einen anderen Mechanismus.
AstraZeneca-Inhibitor: Ein weiterer PAK-Inhibitor mit unterschiedlichen chemischen Eigenschaften und Anwendungen
This compound zeichnet sich durch seine optimierten Eigenschaften aus, darunter reduzierte Off-Target-Effekte und verbesserte Pharmakokinetik, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und in potenziellen therapeutischen Anwendungen macht .
Biologische Aktivität
G-5555 is a potent inhibitor of the p21-activated kinases (PAKs), particularly targeting PAK1, PAK2, and PAK3. This compound has garnered attention for its potential therapeutic applications in oncology, especially in the treatment of cancers with PAK1 amplification. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
This compound functions as an ATP-competitive inhibitor with a high affinity for PAK1 (Ki = 3.7 nM) and exhibits selectivity over other kinases. In a comprehensive screening against 235 kinases, this compound demonstrated significant inhibition (IC50 < 50 nM) against only five kinases, confirming its selectivity for the PAK family . The compound's mechanism involves modulating downstream signaling pathways critical for cell proliferation and survival.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties that suggest good human exposure potential. In studies involving mouse models, it showed low blood clearance (CL = 24.2 mL/min/kg) and a half-life of approximately 53 minutes . Oral bioavailability was reported at 80%, indicating effective systemic absorption when administered orally .
Cell Line Testing
This compound was evaluated across a panel of 23 breast cancer cell lines, particularly focusing on those with PAK1 amplification. The compound exhibited greater growth inhibition in these amplified lines compared to non-amplified counterparts. Notably, in vitro tests revealed:
- Inhibition in PAK1-amplified lines : this compound significantly reduced cell viability in cell lines such as MDA-MB-175.
- Selectivity : It inhibited pMEK S298 with an IC50 of 69 nM, demonstrating effective target engagement within cellular contexts .
Xenograft Models
In vivo efficacy was assessed using xenograft models of non-small cell lung cancer (NSCLC) and breast cancer:
Study Type | Dose (mg/kg) | Tumor Growth Inhibition (%) | Observations |
---|---|---|---|
NSCLC Xenograft | 25 | 60 | Significant tumor growth reduction |
Breast Cancer Xenograft | 25 | Significant | Acute toxicity observed at higher doses |
In both models, this compound demonstrated substantial tumor growth inhibition at the dose of 25 mg/kg administered twice daily (BID). However, doses exceeding this threshold led to acute cardiovascular toxicity, limiting its clinical development potential .
Toxicity Profile
Despite its efficacy, this compound has been associated with notable toxicity. In studies involving mice:
- Cardiovascular Effects : Doses as low as 10 mg/kg resulted in left ventricular hypertrophy and arrhythmias within ten days .
- Lethality : Single doses of 30 mg/kg were lethal, indicating a narrow therapeutic window and raising concerns about safety in clinical settings .
Case Studies
A case study involving genetically engineered mouse models for Neurofibromatosis Type 2 (NF2) illustrated the potential of this compound to reduce tumor size and extend lifespan when used as part of a combination therapy with other agents targeting different pathways .
Eigenschaften
IUPAC Name |
8-[(5-amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(6-methylpyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN6O3/c1-14-4-3-5-21(30-14)15-6-7-18(20(26)9-15)19-8-16-10-29-25(28-2)31-23(16)32(24(19)33)11-22-34-12-17(27)13-35-22/h3-10,17,22H,11-13,27H2,1-2H3,(H,28,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCMHWUFWQFPLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC(=C(C=C2)C3=CC4=CN=C(N=C4N(C3=O)CC5OCC(CO5)N)NC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.